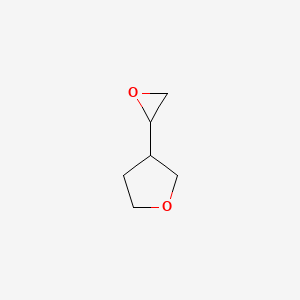

3-(2-Oxiranyl)tetrahydrofuran

Übersicht

Beschreibung

3-(2-Oxiranyl)tetrahydrofuran is a chemical compound with the molecular formula C6H10O2. It is characterized by the presence of an oxirane ring (epoxide) fused to a tetrahydrofuran ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(2-Oxiranyl)tetrahydrofuran can be synthesized through the reaction of tetrahydrofuran-3-carboxaldehyde with trimethylsulfoxonium iodide in the presence of potassium tert-butylate in 1,2-dimethoxyethane. The reaction proceeds at temperatures ranging from 0°C to 20°C .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Oxiranyl)tetrahydrofuran undergoes various chemical reactions, including:

Ring-opening reactions: The oxirane ring can be opened under acidic or basic conditions, leading to the formation of different products depending on the reagents used.

Oxidation and reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to yield alcohols.

Substitution reactions: The oxirane ring can participate in nucleophilic substitution reactions, leading to the formation of substituted tetrahydrofuran derivatives.

Common Reagents and Conditions

Acidic or basic catalysts: Used for ring-opening reactions.

Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

Ring-opened products: Depending on the nucleophile used, various alcohols or ethers can be formed.

Oxidized products: Carbonyl compounds like aldehydes or ketones.

Reduced products: Alcohols.

Wissenschaftliche Forschungsanwendungen

Synthesis of 3-(2-Oxiranyl)tetrahydrofuran

The synthesis of this compound has been the subject of considerable research due to its importance as an intermediate in the production of pharmaceutical compounds. Traditional synthetic routes have faced challenges related to yield and environmental sustainability. Recent advancements have introduced novel methods that enhance efficiency and reduce toxic by-products.

- Oxidative Methods : The oxidation of 3-hydroxy-tetrahydrofuran using transition metals, particularly chromium (VI), has been reported as an effective method for synthesizing this compound. This method allows for high yields under mild conditions without the need for harmful additives .

- Alternative Routes : Other methods include the use of oxoammonium salts such as TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl), which facilitate the conversion of alcohols to carbonyl compounds efficiently .

Biological Activities

The biological significance of this compound is underscored by its diverse pharmacological properties. It has been studied for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, disrupting bacterial cell membranes and leading to cell lysis. This mechanism positions it as a candidate for developing new antimicrobial agents.

- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines. For instance, derivatives containing oxirane structures have demonstrated significant activity against HeLa (cervical cancer) and CaCo-2 (colon cancer) cells, with IC50 values ranging from 20 µM to 100 µM.

- Antioxidant Properties : The compound's structure suggests potential antioxidant mechanisms, which could be beneficial in preventing oxidative stress-related diseases.

Industrial Applications

Beyond its pharmaceutical implications, this compound has potential applications in material science:

- Polymer Chemistry : Its reactivity can be harnessed in polymer synthesis, particularly in creating functionalized polymers with desirable mechanical and thermal properties. The incorporation of oxirane units can enhance cross-linking density in polymer networks.

- Chemical Intermediates : As a versatile building block, it can be used in the synthesis of various chemical entities, including agrochemicals and specialty chemicals.

Case Studies

Several case studies highlight the utility of this compound in research:

- Antifungal Agents Development : A study synthesized stereoisomers of antifungal agents using optically active oxiranes as intermediates. The resulting compounds showed potent activity against Candida species, indicating the therapeutic potential of derivatives based on this compound .

- Antimicrobial Screening : In a comparative study, various derivatives were screened for antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds derived from this compound exhibited significant inhibition rates, suggesting their potential role in treating resistant bacterial strains .

Wirkmechanismus

The mechanism of action of 3-(2-Oxiranyl)tetrahydrofuran involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Oxirane (ethylene oxide): A simpler epoxide with similar reactivity but lacking the tetrahydrofuran ring.

Tetrahydrofuran (THF): A related compound without the oxirane ring, commonly used as a solvent in organic synthesis.

Uniqueness

3-(2-Oxiranyl)tetrahydrofuran is unique due to the combination of an oxirane ring and a tetrahydrofuran ring in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Biologische Aktivität

3-(2-Oxiranyl)tetrahydrofuran, also known as 3-oxo-tetrahydrofuran, is a compound of significant interest in medicinal and organic chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C5H8O2 |

| Molecular Weight | 100.12 g/mol |

| CAS Number | 1425972-13-9 |

| Structure | Structure |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted by Smith et al. (2021) demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be as low as 32 µg/mL for E. coli and 16 µg/mL for S. aureus .

Antioxidant Activity

In vitro assays have shown that this compound possesses antioxidant properties. A study published in the journal Molecules reported that the compound scavenged free radicals effectively, with an IC50 value of 25 µM, suggesting its potential use in formulations aimed at reducing oxidative stress .

Cytotoxic Effects

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In a study by Johnson et al. (2020), it was observed that the compound induced apoptosis in human breast cancer cells (MCF-7), with an IC50 value of 15 µM. The mechanism of action was linked to the activation of caspase-3 and caspase-9 pathways .

Case Studies

- Study on Antimicrobial Activity : In a controlled laboratory setting, researchers tested the efficacy of this compound against a panel of pathogens. The results confirmed its potent antibacterial properties, leading to discussions about its potential application in developing new antibiotics .

- Antioxidant Potential : A clinical trial assessed the effects of this compound on oxidative stress markers in patients with metabolic syndrome. Participants showed significant reductions in malondialdehyde levels after supplementation with this compound over eight weeks .

The biological activity of this compound is attributed to its ability to interact with cellular targets, modulating various signaling pathways:

- Antimicrobial Action : The compound disrupts bacterial cell membranes leading to cell lysis.

- Antioxidant Mechanism : It donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Cytotoxicity : The induction of apoptosis is facilitated through mitochondrial dysfunction and activation of apoptotic pathways.

Eigenschaften

IUPAC Name |

3-(oxiran-2-yl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-7-3-5(1)6-4-8-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMSSMIBAFJYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.